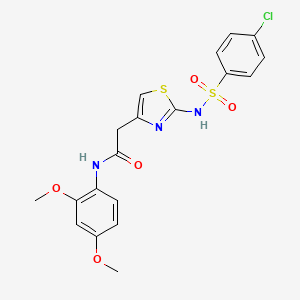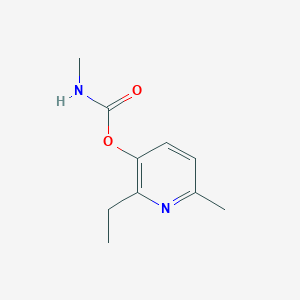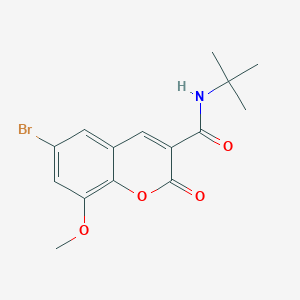![molecular formula C16H18BrClN2O3S2 B2551953 Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189892-02-1](/img/structure/B2551953.png)
Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and cross-coupling reactions. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, the synthesis of other complex molecules like ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate utilizes the Gewald reaction, which is a method for synthesizing thiophene derivatives . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as NMR, FT-IR, MS, and HRMS. For example, a novel bicyclic thiohydantoin fused to pyrrolidine compound was structurally characterized using these techniques . Additionally, crystallography can be used to determine the stereochemistry of a compound, as was done for the thiohydantoin derivative . Density functional theory (DFT) and Hartree-Fock calculations can also provide insights into the molecular structure and predict NMR chemical shifts .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interactions with various reagents. For example, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to thienopyrimidoisoindolones, which can further react with other reagents like N-substituted maleimides . These reactions highlight the potential for diverse chemical transformations that could be relevant to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined through experimental methods. Potentiometric titration can be used to determine acid dissociation constants, as was done for a thiohydantoin compound . The antimicrobial activity of compounds can be assessed using assays against various bacterial strains, providing insights into their potential biological applications .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound's synthesis and chemical properties have been explored to develop novel organic reactions and synthesize complex molecular structures. For example, research on phosphine-catalyzed annulations showcases the synthesis of highly functionalized tetrahydropyridines, highlighting the compound's utility in generating structurally diverse molecules with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, studies on pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems demonstrate the compound's role in forming pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, contributing to the field of heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Novel Molecules
Research into this compound also extends to the development of new molecules with potential pharmacological applications. For instance, studies have synthesized new thieno[2,3-d]pyrimidines, demonstrating the compound's utility in creating molecules with significant inhibitory activities against certain plant species, indicating its potential for agricultural applications (Wang, Zheng, Liu, & Chen, 2010). Moreover, the synthesis of positional isomers of clopidogrel hydrogen sulfate showcases the compound's relevance in medicinal chemistry, providing insights into the structural modification of therapeutically relevant molecules (Jiang, Xiao-wei, Longshan, Zuo, & Wenfeng, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S2.ClH/c1-3-19-7-6-9-11(8-19)24-15(13(9)16(21)22-2)18-14(20)10-4-5-12(17)23-10;/h4-5H,3,6-8H2,1-2H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVTQUJOFGVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)





![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)


![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)